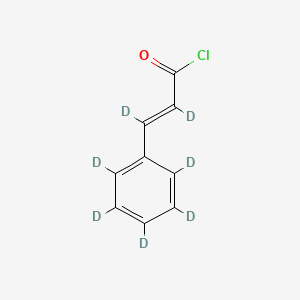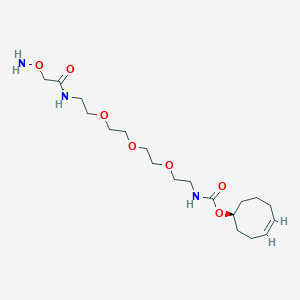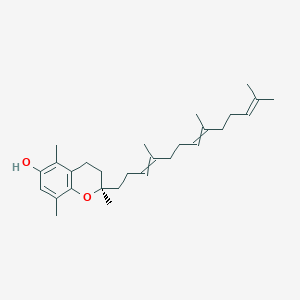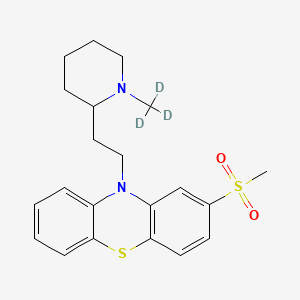
Thioridazine-d3 2-Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioridazine-d3 2-Sulfone is a stable isotope-labeled compound, specifically a deuterated form of Thioridazine 2-Sulfone. It is a metabolite of Thioridazine, a phenothiazine antipsychotic drug. The compound is characterized by its molecular formula C21H23D3N2O2S2 and a molecular weight of 405.59 g/mol . This compound is primarily used in scientific research as a reference standard and for analytical purposes.
Preparation Methods
The synthesis of Thioridazine-d3 2-Sulfone involves the reaction of Thioridazine with deuterated reagents. The specific synthetic routes and reaction conditions can vary depending on the manufacturer. Generally, the process involves the incorporation of deuterium (D3) into the Thioridazine molecule, followed by oxidation to form the sulfone derivative . Industrial production methods are typically proprietary, but they involve similar chemical synthesis techniques to ensure the incorporation of stable isotopes.
Chemical Reactions Analysis
Thioridazine-d3 2-Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and other oxidized derivatives.
Reduction: It can be reduced back to its parent compound, Thioridazine.
Substitution: The sulfone group can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thioridazine-d3 2-Sulfone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Thioridazine metabolites.
Biology: The compound is utilized in studies involving the metabolic pathways of Thioridazine and its derivatives.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Thioridazine, particularly its metabolic fate in the human body.
Industry: It is employed in the development and validation of analytical methods for drug testing and quality control
Mechanism of Action
The mechanism of action of Thioridazine-d3 2-Sulfone is closely related to its parent compound, Thioridazine. Thioridazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. It also blocks alpha-adrenergic receptors and depresses the release of hypothalamic and hypophyseal hormones. These actions affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The deuterated form, this compound, is primarily used to study these mechanisms in a more precise manner due to its stable isotope labeling.
Comparison with Similar Compounds
Thioridazine-d3 2-Sulfone can be compared with other similar compounds, such as:
Thioridazine: The parent compound, used as an antipsychotic drug.
Thioridazine 2-Sulfone: The non-deuterated form of the compound.
Mesoridazine: Another metabolite of Thioridazine, which is also used in similar research applications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for more accurate and precise analytical studies .
Properties
Molecular Formula |
C21H26N2O2S2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |
InChI Key |
FLGCRGJDQJIJAW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




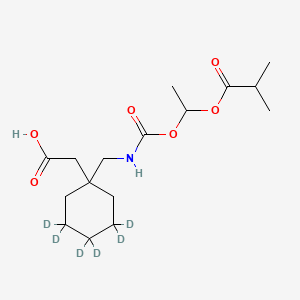
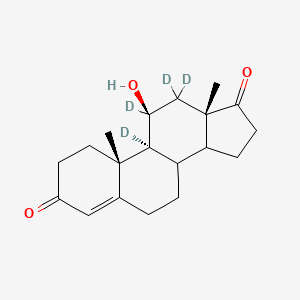
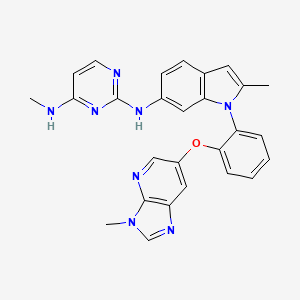
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)


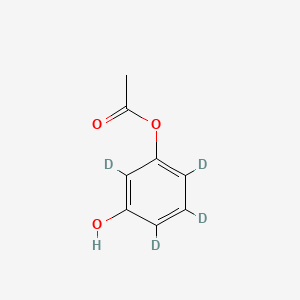
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
